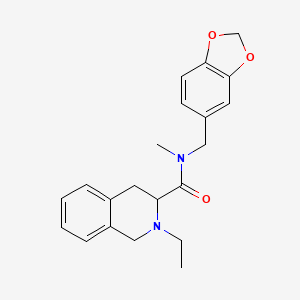![molecular formula C17H24BrNO6 B4006141 1-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}pyrrolidine oxalate](/img/structure/B4006141.png)
1-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}pyrrolidine oxalate
Descripción general
Descripción
1-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}pyrrolidine oxalate is a useful research compound. Its molecular formula is C17H24BrNO6 and its molecular weight is 418.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.07870 g/mol and the complexity rating of the compound is 318. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibitors of Glycolic Acid Oxidase
An extensive series of novel 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, which share a functional relationship with the pyrrolidine core structure of the query compound, have been prepared and studied as inhibitors of glycolic acid oxidase (GAO). These compounds, particularly those with large lipophilic 4-substituents, exhibit potent, competitive inhibition of GAO in vitro. This discovery has implications for therapeutic strategies, especially in conditions associated with glycolic acid, such as Primary Hyperoxaluria Type I, where GAO activity is implicated (C. Rooney et al., 1983).
Antioxidant and Anticholinergic Activities
The synthesis and evaluation of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivative bromophenols, including some natural products, highlight the importance of pyrrolidine derivatives in antioxidant and anticholinergic research. These compounds have demonstrated potent antioxidant activities, comparable to standard antioxidants. Moreover, their effects on cholinergic enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) underscore their potential therapeutic value in neurodegenerative diseases (Mohsen Rezai et al., 2018).
Antiviral Activity
Derivatives of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which are structurally related to the query compound through the presence of ethoxy groups and a pyrimidine ring, exhibit notable antiviral activity. These compounds have shown to inhibit retrovirus replication in cell culture, highlighting the potential of similar compounds for the development of antiviral drugs (D. Hocková et al., 2003).
Photolysis under Simulated Sunlight Conditions
The study of octylphenol ethoxylates Triton X-100 (TX) degradation under simulated sunlight conditions, in the presence of Fe(III)-oxalate complexes, provides insight into the environmental fate of ethoxylate compounds. This research is relevant to understanding the degradation processes of similar ethoxy-containing compounds, which may have implications for environmental pollution and remediation strategies (Guangming Liu et al., 2010).
Nitrogen-Containing Bromophenols
Research on new nitrogen-containing bromophenols from the marine red alga Rhodomela confervoides, including their radical scavenging activity, showcases the potential of nitrogen and bromine-containing compounds (similar in functional group context to the queried compound) in developing natural antioxidant agents. These findings may guide the exploration of similar compounds for applications in food preservation, pharmaceuticals, and nutraceuticals (Ke-kai Li et al., 2012).
Propiedades
IUPAC Name |
1-[2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl]pyrrolidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO2.C2H2O4/c1-13-4-5-15(14(16)12-13)19-11-10-18-9-8-17-6-2-3-7-17;3-1(4)2(5)6/h4-5,12H,2-3,6-11H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBJKJLBHIAKAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCN2CCCC2)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2-Methyl-5-propan-2-ylphenoxy)butyl]piperidine;oxalic acid](/img/structure/B4006058.png)
![N-[2-(4-ethoxyphenoxy)ethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B4006068.png)
![2-[[5-(1-adamantyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4006072.png)
![ethyl 4-[(2-methyl-5-nitrophenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4006076.png)

![N-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-2-propen-1-amine oxalate](/img/structure/B4006093.png)
![1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-1H-imidazole](/img/structure/B4006101.png)
![N-[2-(1-bromonaphthalen-2-yl)oxyethyl]butan-1-amine;oxalic acid](/img/structure/B4006115.png)
![1-[2-(3,4-Dichlorophenoxy)ethyl]pyrrolidine;oxalic acid](/img/structure/B4006117.png)
![2-({3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}amino)ethanol ethanedioate (salt)](/img/structure/B4006122.png)
![N'-[2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4006126.png)
![2-methoxyethyl (2Z)-7-methyl-3-oxo-5-thiophen-2-yl-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4006132.png)
![3-cyclohexyl-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide](/img/structure/B4006144.png)
![4-[4-(2-Methoxyphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4006156.png)
